Boc-beta-iodo-Ala-OMe Boc-beta-iodo-Ala-OMe
Brand Name: Vulcanchem
CAS No.: 93267-04-0
VCID: VC21540071
InChI: InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CI)C(=O)OC
Molecular Formula: C9H16INO4
Molecular Weight: 329.13 g/mol

Boc-beta-iodo-Ala-OMe

CAS No.: 93267-04-0

Cat. No.: VC21540071

Molecular Formula: C9H16INO4

Molecular Weight: 329.13 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-iodo-Ala-OMe - 93267-04-0

Specification

CAS No. 93267-04-0
Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
IUPAC Name methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Standard InChI Key UGZBFCCHLUWCQI-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC
SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CI)C(=O)OC

Introduction

Chemical Properties and Structure

Molecular Information

Boc-beta-iodo-Ala-OMe possesses a well-defined molecular structure with properties that make it suitable for various chemical transformations. The compound has a molecular formula of C9H16INO4 and a molecular weight of 329.13 g/mol . The presence of the iodine atom provides a reactive site for further modifications, while the protected amino and carboxyl groups allow for controlled reactivity in peptide synthesis applications.

Physical Properties

The physical properties of Boc-beta-iodo-Ala-OMe vary slightly between the D and L isomers, though both share similar characteristics. The compound appears as a white to light yellow solid or powder at room temperature . The physical state and appearance make it relatively easy to handle in laboratory settings while maintaining stability under proper storage conditions.

Table 1: Physical Properties of Boc-beta-iodo-Ala-OMe Isomers

PropertyL-isomer (93267-04-0)D-isomer (170848-34-7)
AppearanceWhite to yellow powderWhite to light yellow solid
Melting point49-53°C55-59°C
Specific optical rotation-3.0° to -5.0° (20°C, 589 nm, c=2 in methanol)-4° ± 1° (C=2 in MeOH)
FormSolidSolid
Purity (HPLC)≥96.0%Not specified
Storage temperatureRefrigerated (2-8°C)Refrigerated (2-8°C)

Applications in Research and Development

Peptide Synthesis

Boc-beta-iodo-Ala-OMe serves as a valuable building block in peptide synthesis, particularly in the development of modified amino acids that enhance stability and bioactivity of therapeutic peptides . The iodo group at the beta position provides a reactive site for further modifications, allowing researchers to introduce various functional groups or perform coupling reactions. This versatility makes the compound particularly useful in the design and synthesis of peptide-based drugs with improved pharmacological properties.

Drug Development

The unique structure of Boc-beta-iodo-Ala-OMe enables researchers to explore new drug candidates, especially in oncology, where iodine-containing compounds can improve cancer cell targeting . The compound's ability to be incorporated into larger peptide structures allows for the development of novel therapeutic agents with specific biological activities. The iodine atom can serve as a site for further functionalization or as a potential site for radiolabeling, opening avenues for both therapeutic and diagnostic applications.

Bioconjugation Applications

The presence of the iodo group in Boc-beta-iodo-Ala-OMe facilitates bioconjugation reactions, enabling the attachment of biomolecules to surfaces or other compounds . This capability is crucial in creating targeted drug delivery systems, where specific biomolecules need to be attached to carrier molecules or nanoparticles. The controlled reactivity of the iodo group allows for selective conjugation under mild conditions, preserving the integrity of sensitive biological molecules.

Diagnostic Imaging

The iodine atom in Boc-beta-iodo-Ala-OMe can be utilized in various imaging techniques, such as Positron Emission Tomography (PET) scans, helping in the visualization of biological processes in real-time . This application is essential for both research and clinical diagnostics, allowing researchers and clinicians to track biological molecules and processes with high precision. The compound's ability to be incorporated into biologically active peptides makes it particularly valuable for developing targeted imaging agents.

Chemical Biology Research

Boc-beta-iodo-Ala-OMe is instrumental in studying protein interactions and modifications, providing insights into cellular mechanisms and potential therapeutic targets . Researchers can use the compound to create modified peptides that mimic natural protein fragments, allowing for the study of specific protein-protein interactions or enzyme activities. This application contributes significantly to our understanding of biological systems at the molecular level and helps identify new approaches for therapeutic intervention.

Antimicrobial Research

Derivatives of Boc-beta-iodo-Ala-OMe have shown moderate to good activity against several pathogenic microbes. The incorporation of this compound into peptide structures can influence their antimicrobial properties, making it a valuable tool in the development of novel antimicrobial agents. This application is particularly relevant in the context of increasing antimicrobial resistance, where new approaches to combat bacterial infections are urgently needed.

SpecificationResult
AppearanceWhite to yellow powder
Infrared spectrumConforms to standard
Melting point49 to 53°C
HPLC purity≥96.0%
Specific optical rotation-3.0° to -5.0° (20°C, 589 nm, c=2 in methanol)

Research Case Studies

Opioid Receptor Modulation

Research indicates that compounds similar to Boc-beta-iodo-Ala-OMe can act as negative allosteric modulators (NAMs) for the μ-opioid receptor (μOR), which is crucial in pain management and addiction treatment. These modulators have shown potential to enhance the efficacy of naloxone, an opioid overdose reversal agent. A recent investigation into μOR modulation highlighted how Boc-beta-iodo-Ala-OMe derivatives could stabilize inactive conformations of receptors, thereby reducing adverse effects associated with traditional opioid therapies.

Antimicrobial Peptide Development

In studies focusing on antimicrobial peptides, Boc-beta-iodo-Ala-OMe has been incorporated into tripeptides and tetrapeptides. These peptides were evaluated for their antimicrobial properties against various pathogens, indicating that modifications at the beta position can significantly influence biological activity. This research direction holds promise for developing new antimicrobial agents with novel mechanisms of action, potentially addressing the growing concern of antimicrobial resistance.

Future Research Directions

The versatility of Boc-beta-iodo-Ala-OMe suggests several promising future research directions. The compound's ability to be incorporated into peptides with specific biological activities makes it valuable for developing targeted therapeutics for various diseases, including cancer and infectious diseases. Additionally, the potential for radiolabeling the iodine atom opens avenues for developing new diagnostic agents for imaging applications.

Further exploration of structure-activity relationships in Boc-beta-iodo-Ala-OMe derivatives could lead to the discovery of compounds with enhanced biological activities or improved pharmacokinetic properties. This research could contribute significantly to our understanding of how structural modifications influence biological activity and help guide the design of next-generation therapeutic agents.

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